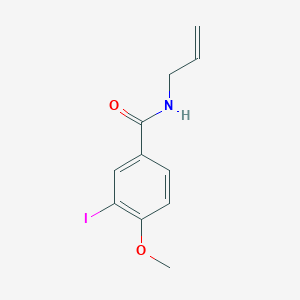

N-allyl-3-iodo-4-methoxybenzamide

Description

N-Allyl-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a 3-iodo and 4-methoxy substitution on the aromatic ring and an allyl group attached to the amide nitrogen. The allyl substituent introduces steric and electronic effects that may influence binding affinity to biological targets, such as sigma receptors, which are overexpressed in certain cancers .

Properties

Molecular Formula |

C11H12INO2 |

|---|---|

Molecular Weight |

317.12 g/mol |

IUPAC Name |

3-iodo-4-methoxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C11H12INO2/c1-3-6-13-11(14)8-4-5-10(15-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H,13,14) |

InChI Key |

YHORZHLFYHJXIJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NCC=C)I |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC=C)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- N-Substituent Diversity : The allyl group in the target compound contrasts with the piperidinyl ethyl group in P-(123)I-MBA. Allyl’s smaller size and lower basicity may reduce steric hindrance and alter receptor interaction compared to bulkier substituents.

- Synthetic Routes : Nickel-catalyzed methods () are versatile for benzamide synthesis, but iodinated precursors require careful handling due to iodine’s reactivity.

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data

*Calculated for C₁₁H₁₂INO₃. †Calculated for C₁₄H₁₉IN₂O₂. ‡Calculated for C₁₀H₁₃NO₃.

Key Observations :

- IR Spectroscopy: highlights amide C=O (1670 cm⁻¹) and methoxy C-O (1273 cm⁻¹) stretches, which are consistent across methoxy-substituted benzamides.

- Mass Spectrometry : The molecular ion peak of 4h (m/z 372) is lighter than the target compound’s estimated weight (~347 g/mol), reflecting differences in substituent mass (e.g., iodine vs. dioxoisoindolinyl) .

Key Observations :

- However, the allyl group’s impact on binding kinetics remains unstudied .

- Imaging Utility: Iodine’s radiolabeling capability (e.g., ¹²³I in P-(123)I-MBA) is critical for scintigraphy, a feature absent in non-iodinated analogs like 4h or 3j .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.